![molecular formula C11H11F2N3O B2969623 [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1774482-57-3](/img/structure/B2969623.png)

[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

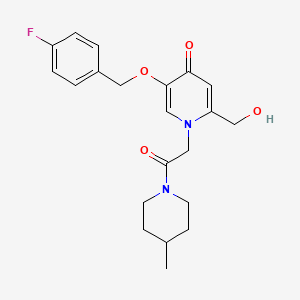

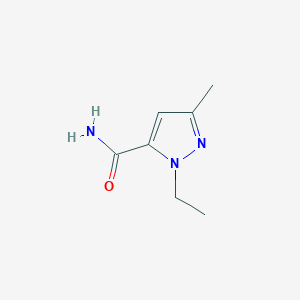

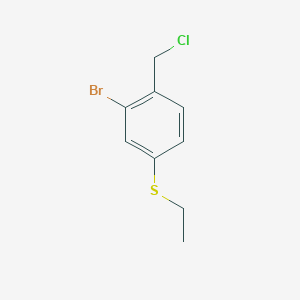

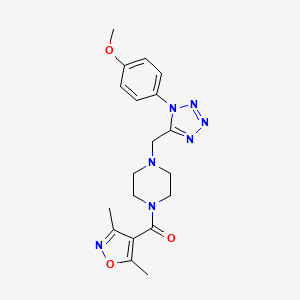

“[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C11H11F2N3O and a molecular weight of 239.22 . It is a derivative of methanol where the hydrogen atom is replaced by a [1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl] group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring attached to a methanol group and a 2,2-difluoro-2-phenylethyl group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Applications De Recherche Scientifique

- 1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol can serve as a precursor for generating difluorocarbenes. These highly reactive intermediates play a crucial role in the synthesis of various organofluorine compounds. For example, they react with (thio)carbonyl compounds to form fluorinated products .

- Derivatives of this compound, such as (2-fluoro-6-methoxyphenyl)(1-(2-phenylethynyl)-1H-indol-2-yl)methanol, have shown potential as inhibitors of cholinesterase activity . Cholinesterase inhibitors are relevant in the treatment of neurodegenerative diseases like Alzheimer’s.

Difluorocarbene Generation

Cholinesterase Inhibition

Mécanisme D'action

In terms of biochemical pathways, gemcitabine is a pyrimidine nucleoside analog and a cell cycle-specific anti-cancer chemotherapy drug . It interferes with the process of DNA synthesis, thereby inhibiting the growth of cancer cells .

The pharmacokinetics of gemcitabine involves rapid inactivation by gut and liver cytidine deaminase (CD) to 2′,2′-difluoro-2′-deoxyuridine (dFdU), resulting in poor oral bioavailability . Therefore, it’s usually administered intravenously .

The result of gemcitabine’s action is the inhibition of cancer cell growth, making it an effective treatment for certain types of cancers .

Environmental factors such as temperature can influence the action of gemcitabine. For instance, hyperthermia treatment has been shown to alter the mechanism of gemcitabine metabolism in pancreatic cancer cells .

Propriétés

IUPAC Name |

[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3O/c12-11(13,9-4-2-1-3-5-9)8-16-6-10(7-17)14-15-16/h1-6,17H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQULSAWGPHTIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)CO)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)

![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)